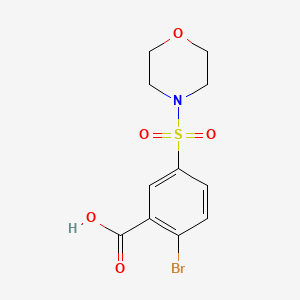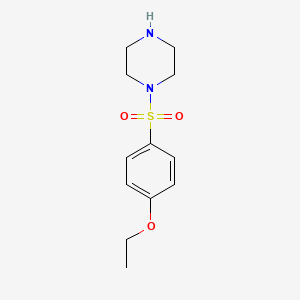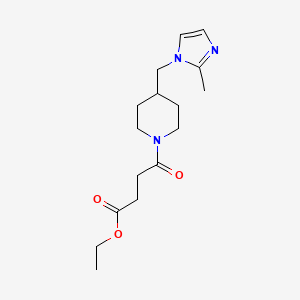
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12BrNO5S and a molecular weight of 350.19 .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid” is 1S/C11H12BrNO5S/c12-10-2-1-8 (7-9 (10)11 (14)15)19 (16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 128-129°C . It has a molecular weight of 350.19 .Scientific Research Applications
Antiviral and Antibacterial Agents
Research has shown that derivatives of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid exhibit potential antiviral and antibacterial properties. For instance, compounds synthesized from related structures have demonstrated distinct antiviral activity against viruses such as Herpes simplex and vaccinia viruses (Selvam et al., 2010). Similarly, novel 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized and showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a pathway for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Antioxidant Properties
Compounds related to 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid have also been identified as potent natural antioxidants. A study focusing on the isolation of bromophenols from marine sources found that these compounds exhibit strong free radical scavenging activities, which are comparable or even superior to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their potential use in preventing oxidative deterioration of food and in medicinal applications as antioxidant agents (Li et al., 2011).
Coordination Chemistry and Supramolecular Structures
Further research into the coordination chemistry of related bromo-substituted benzoic acids with metals has unveiled interesting structural and supramolecular interactions. These studies not only contribute to our understanding of uranyl speciation and assembly in the solid state but also open avenues for designing new materials with potential applications in catalysis, separation processes, and nuclear waste management (Carter & Cahill, 2015).
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid are currently unknown. This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
The exact mode of action of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid As a brominated benzoic acid derivative, it may participate in electrophilic aromatic substitution reactions
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid Given its use in proteomics research , it may influence protein-related pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid Its molecular weight is 350.19 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it is recommended to store this compound at room temperature , suggesting that extreme temperatures might affect its stability.
properties
IUPAC Name |
2-bromo-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCERGBCHKURJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2567111.png)
![3-Methoxy-4-(2-{[(4-methylphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B2567113.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2567115.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride](/img/structure/B2567118.png)
![4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B2567121.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)
